molecular formula C24H21N3O4S B281108 N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Cat. No. B281108
M. Wt: 447.5 g/mol
InChI Key: FCDRRHBVZCJHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2010 by researchers at the University of California, San Francisco, and has since been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide binds to the switch II region of RAC1, which is essential for the protein's GTPase activity. This binding prevents the conformational changes required for RAC1 activation, thus inhibiting its downstream signaling pathways. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a high affinity for RAC1, with a dissociation constant in the low micromolar range.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and attenuate the development of atherosclerosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments, including its high potency and selectivity for RAC1 inhibition, its well-established synthesis method, and its availability from commercial sources. However, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other small GTPases.

Future Directions

There are several future directions for the research on N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One potential application is in the development of novel cancer therapies, as RAC1 is overexpressed in many types of cancer and is associated with poor prognosis. N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide could also be used to study the role of RAC1 in other diseases, such as neurodegenerative disorders and autoimmune diseases. Future studies could also focus on optimizing the pharmacokinetic properties of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide to improve its efficacy and reduce its toxicity in vivo.

Synthesis Methods

The synthesis of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves several steps, including the reaction of 4-aminobenzamide with 8-quinolinesulfonyl chloride to form the intermediate compound, which is then coupled with 4-ethoxyaniline to yield the final product. The synthesis method has been optimized over the years to improve the yield and purity of N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of RAC1, a small GTPase protein that plays a key role in cell signaling and cytoskeleton organization. By inhibiting RAC1 activity, N-(4-ethoxyphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can modulate various cellular processes, such as cell migration, proliferation, and survival.

properties

Molecular Formula

C24H21N3O4S

Molecular Weight

447.5 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C24H21N3O4S/c1-2-31-21-14-12-19(13-15-21)26-24(28)18-8-10-20(11-9-18)27-32(29,30)22-7-3-5-17-6-4-16-25-23(17)22/h3-16,27H,2H2,1H3,(H,26,28)

InChI Key

FCDRRHBVZCJHNM-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.